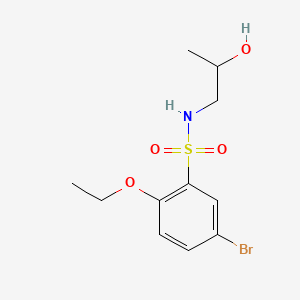
5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as BES, and it has been studied extensively for its ability to inhibit certain enzymes and proteins in the human body. In
Wissenschaftliche Forschungsanwendungen
BES has been studied extensively for its potential applications in the field of medicine. One of the most significant applications of BES is its ability to inhibit carbonic anhydrase enzymes, which are involved in a variety of physiological processes, including acid-base balance, ion transport, and fluid secretion. BES has also been shown to inhibit certain proteins that are involved in tumor growth and metastasis, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of BES involves its ability to bind to specific enzymes and proteins in the body, inhibiting their activity. BES is a sulfonamide derivative, which means it has a sulfonamide group that can interact with certain amino acid residues in enzymes and proteins. This interaction disrupts the normal function of these molecules, leading to the observed effects of BES.
Biochemical and Physiological Effects:
BES has been shown to have a range of biochemical and physiological effects in the body. Its ability to inhibit carbonic anhydrase enzymes can lead to changes in acid-base balance and ion transport, which can have implications for diseases such as glaucoma and epilepsy. BES has also been shown to inhibit tumor growth and metastasis, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
BES has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying these molecules. However, BES can also have off-target effects, which can complicate data interpretation. Additionally, BES can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several future directions for research on BES. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the efficacy and safety of BES in treating different types of cancer. Another area of interest is the development of new analogs of BES that have improved solubility and selectivity for specific enzymes and proteins. These analogs could have potential applications in drug development and other areas of research.
Conclusion:
In conclusion, 5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzene-1-sulfonamide, or BES, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BES has been shown to selectively inhibit certain enzymes and proteins in the body, leading to a range of biochemical and physiological effects. While BES has several advantages for lab experiments, it also has limitations that need to be considered. Future research on BES could lead to new insights into its potential applications in medicine and other areas of research.
Synthesemethoden
The synthesis of BES involves a series of chemical reactions that result in the final product. The starting material is 5-bromo-2-ethoxybenzenesulfonyl chloride, which is reacted with 2-hydroxypropylamine to produce the intermediate product, 5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide. This intermediate product is then purified and isolated to obtain the final product, BES.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-17-10-5-4-9(12)6-11(10)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWFXAXEZLTSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



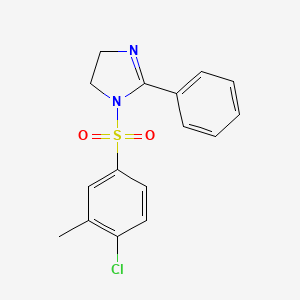
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)

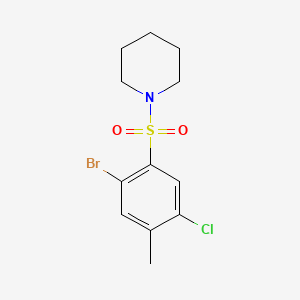
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
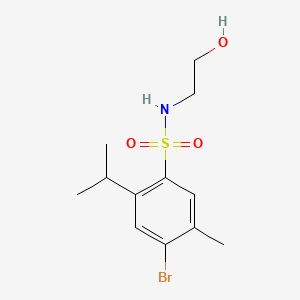

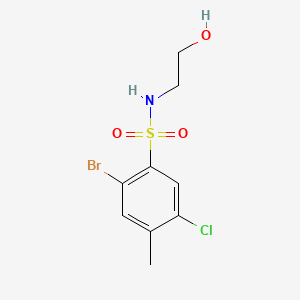

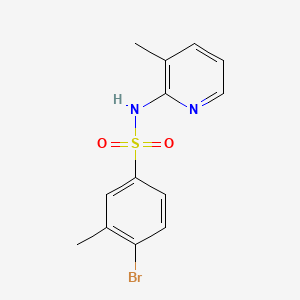
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)